Receptor Binding Affinity: PTN and Midkine Exhibit Comparable High-Affinity PTPζ/RPTPβ Binding Kinetics with Distinct Structural Requirements
In a direct head-to-head solid-phase binding assay, Pleiotrophin (PTN) and Midkine (MK) demonstrated comparable binding kinetics to the common receptor protein-tyrosine phosphatase zeta (PTPζ/RPTPβ) [1]. Scatchard analysis of the binding data yielded identical quantitative parameters for both ligands: a low-affinity binding site with a dissociation constant (Kd) of 3.0 nM and a high-affinity binding site with a Kd of 0.58 nM [2]. The two ligands were equally effective at inhibiting each other's binding to PTPζ, confirming that they compete for the same receptor binding site [3]. Notably, the high-affinity binding of MK, but not PTN, is critically dependent on a specific arginine residue (Arg78) located within the C-terminal domain, indicating that despite indistinguishable binding affinities, the structural determinants mediating receptor interaction differ between the two proteins [4]. This differential structural dependency has functional consequences for downstream signaling activation and neuronal migration [5].
| Evidence Dimension | Receptor binding affinity (dissociation constant, Kd) |
|---|---|
| Target Compound Data | High-affinity Kd = 0.58 nM; Low-affinity Kd = 3.0 nM |
| Comparator Or Baseline | Midkine (MK): High-affinity Kd = 0.58 nM; Low-affinity Kd = 3.0 nM |
| Quantified Difference | No significant difference in binding affinity (Kd values identical); structural requirement for high-affinity binding differs (Arg78 essential for MK but not PTN) |
| Conditions | Solid-phase binding assay using immobilized recombinant PTPζ/RPTPβ; Scatchard analysis |
Why This Matters
While PTN and MK bind PTPζ with indistinguishable affinity, the distinct structural basis for this binding may result in differential receptor conformational changes and downstream signaling outcomes, requiring researchers to select the appropriate ligand for their specific experimental context.
- [1] Maeda N, Nishiwaki T, Shintani T, Hamanaka H, Noda M. A receptor-like protein-tyrosine phosphatase PTPzeta/RPTPbeta binds a heparin-binding growth factor midkine. Involvement of arginine 78 of midkine in the high affinity binding to PTPzeta. J Biol Chem. 1999 Apr 30;274(18):12474-9. doi:10.1074/jbc.274.18.12474. View Source
- [2] Maeda N, et al. J Biol Chem. 1999;274(18):12474-9. (Scatchard analysis: Kd values 3.0 nM and 0.58 nM). View Source
- [3] Maeda N, et al. J Biol Chem. 1999;274(18):12474-9. (Equally inhibited by soluble PTN). View Source
- [4] Maeda N, et al. J Biol Chem. 1999;274(18):12474-9. (Arg78 mutation in MK abolishes high-affinity binding). View Source
- [5] Maeda N, et al. J Biol Chem. 1999;274(18):12474-9. (Reduced neuronal migration-inducing activity in MK Arg78 mutant). View Source
